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Compound of Interest

Compound Name: Cyclohexyl propan-2-yl carbonate

Cat. No.: B10858607

A comprehensive spectroscopic analysis of cyclohexyl propan-2-yl carbonate is presented,
alongside a comparative evaluation with two structural alternatives, dicyclohexyl carbonate and
di-isopropyl carbonate. This guide provides detailed experimental protocols and compiled
spectroscopic data to aid researchers and drug development professionals in the structural
validation of these carbonate compounds.

The structural integrity of pharmaceutical compounds is paramount in drug development.
Spectroscopic techniques such as Infrared (IR) Spectroscopy, Proton Nuclear Magnetic
Resonance (*H NMR), and Carbon-13 Nuclear Magnetic Resonance (33C NMR) are
fundamental tools for elucidating and confirming molecular structures. This guide focuses on
the spectroscopic characterization of cyclohexyl propan-2-yl carbonate, a key intermediate in
various synthetic pathways. To provide a thorough validation framework, its spectral data are
compared against those of dicyclohexyl carbonate and di-isopropyl carbonate, highlighting the
distinguishing features of each molecule.

Comparative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for
cyclohexyl propan-2-yl carbonate and its structural analogs. These values serve as a
benchmark for the identification and purity assessment of these compounds.

Table 1: Infrared (IR) Spectroscopy Data (cm~1)
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Compound C=0 Stretch C-O Stretch
Cyclohexyl propan-2-yl
Y yIprop y ~1740 ~1250, ~1080
carbonate (Predicted)
Dicyclohexyl carbonate
_ 1735 1255, 1015
(Experimental)
Di-isopropyl carbonate
1742 1250, 1108

(Experimental)

Table 2: 1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (ppm)

Compound

-CH-
(Cyclohexyll/lsopro
pyl)

-CHa2- (Cyclohexyl)

-CHs (Isopropyl)

Cyclohexyl propan-2-

4.75 (septet, 1H), 4.55

yl carbonate 1.20-1.90 (m, 10H) 1.25 (d, 6H)
) (m, 1H)
(Predicted)
Dicyclohexyl
carbonate 4.65 (m, 2H) 1.20-1.95 (m, 20H)
(Experimental)
Di-isopropyl carbonate
4.85 (septet, 2H) 1.30 (d, 12H)

(Experimental)

Table 3: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (ppm)
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-CH-
-CHz- -CHs

Compound c=0 (Cyclohexyllls
(Cyclohexyl) (Isopropyl)

opropyl)
Cyclohexyl
propan-2-yl
154.5 76.5,72.0 31.5,25.0, 235 215

carbonate

(Predicted)

Dicyclohexyl

carbonate 154.2 76.8 31.6, 25.3, 23.6 -

(Experimental)

Di-isopropyl

carbonate 154.0 72.3 - 21.8

(Experimental)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are crucial for
reproducible results.

Synthesis of Cyclohexyl Propan-2-yl Carbonate

A common method for the synthesis of unsymmetrical carbonates like cyclohexyl propan-2-yl
carbonate involves the reaction of an alcohol with a chloroformate in the presence of a base.

[1][2]

Materials:

Cyclohexanol

Isopropyl chloroformate

Pyridine (or other suitable base)

Anhydrous diethyl ether (or other suitable solvent)

Magnesium sulfate (anhydrous)
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Procedure:

¢ In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve
cyclohexanol in anhydrous diethyl ether.

e Cool the solution to 0 °C in an ice bath.
e Slowly add an equimolar amount of pyridine to the solution with stirring.

o Add isopropyl chloroformate dropwise to the stirred solution, maintaining the temperature at
0 °C.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 12-24 hours.

e Monitor the reaction progress using Thin Layer Chromatography (TLC).
» Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.

o Wash the filtrate with a dilute acid solution (e.g., 1M HCI), followed by a saturated sodium
bicarbonate solution, and finally with brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure.

» Purify the crude product by vacuum distillation or column chromatography to obtain pure
cyclohexyl propan-2-yl carbonate.

Spectroscopic Analysis

1H and 3C NMR Spectroscopy:

e Prepare a sample by dissolving 5-20 mg of the carbonate in approximately 0.6 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

e Transfer the solution to a 5 mm NMR tube.

e Acquire the *H and 3C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
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o For *H NMR, typical acquisition parameters include a spectral width of 12 ppm, a relaxation
delay of 1-2 seconds, and 16-32 scans.[3]

e For 3C NMR, typical acquisition parameters include a spectral width of 200-220 ppm, a
relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-
to-noise ratio (e.g., 1024 or more).[4]

e Process the spectra using appropriate software, including Fourier transformation, phase
correction, and baseline correction. Chemical shifts are reported in parts per million (ppm)
relative to TMS (4 0.00).

FTIR-ATR Spectroscopy:

o Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

e Acquire a background spectrum of the clean, empty ATR crystal.[5]

o Place a small drop of the neat liquid carbonate sample directly onto the ATR crystal, ensuring
complete coverage of the crystal surface.[6]

e Acquire the sample spectrum over a range of 4000-400 cm~1, typically with a resolution of 4
cm~1 and an accumulation of 16-32 scans.[6]

e The resulting spectrum will be an absorbance spectrum, with characteristic peaks
corresponding to the vibrational modes of the molecule.

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the synthesis and spectroscopic
validation of cyclohexyl propan-2-yl carbonate.
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Caption: Workflow for Synthesis and Spectroscopic Validation.
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This guide provides a foundational framework for the spectroscopic analysis and validation of
cyclohexyl propan-2-yl carbonate. By following the detailed protocols and utilizing the
comparative spectral data, researchers can confidently confirm the structure and purity of their
synthesized compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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